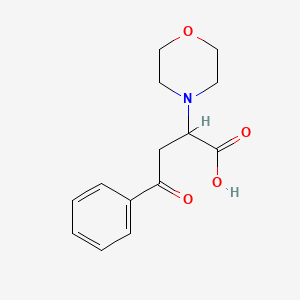

2-(Morpholin-4-yl)-4-oxo-4-phenylbutanoic acid

Description

2-(Morpholin-4-yl)-4-oxo-4-phenylbutanoic acid is a substituted 4-oxobutanoic acid derivative featuring a morpholine ring at position 2 and a phenyl group at position 3. This compound is of interest in medicinal chemistry, particularly in the design of kinase inhibitors or GPCR-targeting molecules, given the prevalence of morpholine in pharmacologically active agents .

Properties

IUPAC Name |

2-morpholin-4-yl-4-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-13(11-4-2-1-3-5-11)10-12(14(17)18)15-6-8-19-9-7-15/h1-5,12H,6-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQOIHCQRDTAFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CC(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302312 | |

| Record name | NSC150169 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21813-61-6 | |

| Record name | NSC150169 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC150169 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)-4-oxo-4-phenylbutanoic acid typically involves the reaction of morpholine with a suitable precursor such as a phenyl-substituted butanoic acid derivative. One common method involves the use of a coupling reaction between morpholine and 4-oxo-4-phenylbutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)-4-oxo-4-phenylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl-substituted compounds.

Scientific Research Applications

2-(Morpholin-4-yl)-4-oxo-4-phenylbutanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets. The morpholine ring and phenyl group can participate in binding interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(morpholin-4-yl)-4-oxo-4-phenylbutanoic acid, highlighting differences in substituents, synthesis routes, and biological relevance:

Structural and Functional Insights

- Morpholine vs. Amino/Thio Groups: The morpholin-4-yl group in the target compound provides greater steric bulk and hydrogen-bonding capacity compared to amino or thioether substituents (e.g., in and ). This may enhance target binding specificity in enzyme inhibition .

- Aryl Substituents: The phenyl group at position 4 is common among analogs (e.g., ), but substitution patterns (e.g., bromo, fluoro, methyl) modulate electronic effects and lipophilicity.

- Synthesis Routes: The target compound likely employs Friedel-Crafts acylation or Michael addition, similar to other 4-oxobutanoic acids (e.g., ). Morpholine-containing analogs (e.g., ) often require sulfonylation or nucleophilic substitution to introduce the heterocycle .

Physicochemical Properties

- Solubility: The morpholine ring increases water solubility relative to nonpolar substituents (e.g., 4-cyclohexylphenyl in ). However, sulfonyl-morpholine derivatives () show further solubility enhancements due to the sulfonyl group .

- Crystallinity: Single-crystal X-ray studies (e.g., ) confirm planar geometries in fluorophenylamino analogs, while morpholine derivatives may exhibit conformational flexibility .

Biological Activity

Overview

2-(Morpholin-4-yl)-4-oxo-4-phenylbutanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring, a phenyl group, and a butanoic acid moiety, which contribute to its unique properties. The IUPAC name is 2-morpholin-4-yl-4-oxo-4-phenylbutanoic acid, and it has the chemical formula C14H17NO4.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The morpholine ring and phenyl group facilitate binding interactions with proteins or enzymes, potentially inhibiting their activity. Notably, it has been identified as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in the metabolic pathway of kynurenine, which is relevant in various neurodegenerative conditions .

Neuroprotective Effects

Research indicates that derivatives of 4-phenyl-4-oxo-butanoic acid, including this compound, may be effective in preventing or treating neurodegenerative diseases such as Alzheimer's disease and Huntington's chorea. The inhibition of KYN-3-OHase may help mitigate neuroinflammation and neuronal damage associated with these conditions .

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways related to neurodegeneration. For instance, its inhibitory action on KYN-3-OHase suggests a potential therapeutic role in managing conditions characterized by excitotoxicity due to elevated levels of kynurenine metabolites .

Case Studies and Experimental Data

- Kynurenine Pathway Modulation : A study highlighted the role of this compound in modulating the kynurenine pathway, showing promise in reducing neurotoxic effects linked to elevated kynurenine levels .

- Oxidative Stress Reduction : Experimental data suggest that this compound may possess antioxidant properties that help reduce oxidative stress in neuronal cells, further supporting its neuroprotective potential.

- Pharmacological Profiles : Various pharmacological studies have assessed the compound's efficacy in animal models of neurodegeneration, indicating significant improvements in behavioral outcomes and biochemical markers associated with neuronal health .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is warranted:

| Compound Name | Mechanism of Action | Potential Applications |

|---|---|---|

| Morpholin-4-acetic acid | Enzyme inhibition | Neurodegenerative diseases |

| 4-Morpholin-4-piperidine carboxylic acid | Similar structure; potential for CNS activity | Pain management |

| 2-Morpholinoacetic acid hydrochloride | Antioxidant properties | General anti-inflammatory applications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.